molecular formula C12H12O5 B11794353 Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate

Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate

Cat. No.: B11794353
M. Wt: 236.22 g/mol
InChI Key: KMQPDDGINQFIOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate is an organic compound that features a cyclopropane ring attached to a benzo[d][1,3]dioxole moiety through an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate typically involves the esterification of cyclopropanecarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The benzo[d][1,3]dioxole moiety can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzo[d][1,3]dioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(benzo[d][1,3]dioxol-5-yloxy)cyclopropanecarboxylate: shares structural similarities with other benzo[d][1,3]dioxole derivatives.

    Benzo[d][1,3]dioxole-5-carboxylic acid: Another compound with a similar core structure but different functional groups.

    Cyclopropanecarboxylic acid derivatives: Compounds with variations in the ester or ether linkages.

Uniqueness

The uniqueness of this compound lies in its specific combination of the cyclopropane ring and benzo[d][1,3]dioxole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 1-(1,3-benzodioxol-5-yloxy)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H12O5/c1-14-11(13)12(4-5-12)17-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,4-5,7H2,1H3

InChI Key

KMQPDDGINQFIOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.